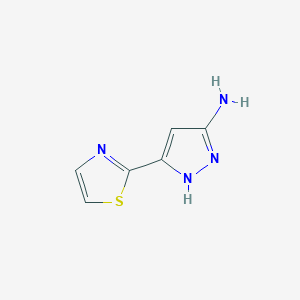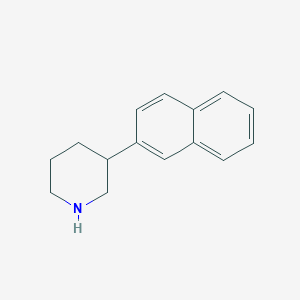
3-Amino-5-(2-thiazolyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both thiazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine typically involves the reaction of thiazole derivatives with pyrazole derivatives under specific conditions. One common method involves the condensation of 2-aminothiazole with hydrazine derivatives, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often utilizing catalysts and optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or acyl groups .
Aplicaciones Científicas De Investigación
5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new drugs for treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mecanismo De Acción
The mechanism of action of 5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and benzothiazole share the thiazole ring structure and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as pyrazole and 1,3,4-thiadiazole share the pyrazole ring structure and are known for their diverse pharmacological properties
Uniqueness
5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine is unique due to the combination of both thiazole and pyrazole rings in its structure. This dual-ring system enhances its chemical reactivity and biological activity, making it a valuable compound for drug development and other scientific research applications .
Propiedades
Fórmula molecular |
C6H6N4S |
|---|---|
Peso molecular |
166.21 g/mol |
Nombre IUPAC |
5-(1,3-thiazol-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H6N4S/c7-5-3-4(9-10-5)6-8-1-2-11-6/h1-3H,(H3,7,9,10) |
Clave InChI |
JDILFKUSASXAHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)C2=CC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










aminehydrochloride](/img/structure/B13600498.png)


![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)


